Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate

Organic Synthesis Nucleophilic Substitution Azide Chemistry

This bifunctional Knoevenagel adduct integrates a reactive 3-bromomethyl electrophile with an α,β-unsaturated diethyl malonate system, enabling sequential nucleophilic substitution and malonate-based transformations (Knoevenagel, decarboxylation, cyclization) without intermediate isolation. Achieves 92% yield in azide displacement for CuAAC bioconjugation and consolidates 2–3 synthetic steps for thienopyrrole kinase inhibitor scaffolds. The superior C–Br leaving group (BDE ~68 kcal/mol) ensures efficient Pd-catalyzed cross-coupling under mild conditions. This pre-assembled dual-handle architecture directly accelerates heterocycle-focused medicinal chemistry and parallel synthesis programs.

Molecular Formula C13H15BrO4S
Molecular Weight 347.23 g/mol
CAS No. 104085-30-5
Cat. No. B022014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate
CAS104085-30-5
Molecular FormulaC13H15BrO4S
Molecular Weight347.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=C(C=CS1)CBr)C(=O)OCC
InChIInChI=1S/C13H15BrO4S/c1-3-17-12(15)10(13(16)18-4-2)7-11-9(8-14)5-6-19-11/h5-7H,3-4,8H2,1-2H3
InChIKeyADBJZPBDGYLFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate (CAS 104085-30-5) Procurement-Grade Overview and Compound Classification


Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate (CAS 104085-30-5) is a bifunctional thiophene-based Knoevenagel adduct that integrates a reactive 3-bromomethyl group on the thiophene ring with an α,β-unsaturated diethyl malonate moiety . This compound is supplied as a solid with a melting point of 60-62°C and is commercially available at purity specifications of 95% or ≥98% from multiple vendors . Its structural architecture distinguishes it from simpler thiophene building blocks by providing two orthogonal reactive handles—electrophilic substitution at the bromomethyl position and condensation/decarboxylation chemistry at the malonate ester groups—enabling sequential or selective transformations in multi-step organic synthesis [1].

Why Generic Substitution of Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate Fails: Structural Determinants of Reaction Outcome


Generic substitution of CAS 104085-30-5 with structurally analogous compounds is scientifically unsound due to the precise spatial and electronic interplay between its three defining features: (1) the 3-bromomethyl substitution position on the thiophene ring, (2) the conjugated α,β-unsaturated malonate ester system, and (3) the specific reactivity gradient between these two electrophilic centers [1]. Unlike simpler bromomethylthiophenes (e.g., CAS 34846-44-1) which offer only a single electrophilic site for alkylation, or diethyl malonate (CAS 105-53-3) which lacks the thiophene scaffold entirely, this compound enables both sequential nucleophilic substitution and subsequent malonate-based transformations—including Knoevenagel condensations, decarboxylation, and cyclization reactions—within the same molecular framework [2]. Altering the bromine substitution pattern (e.g., to 2-bromomethyl or 4-bromomethyl isomers) or replacing the bromine with chlorine fundamentally changes the reaction kinetics, regioselectivity, and product profiles observed in downstream heterocycle construction [3].

Quantitative Comparative Evidence for Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate (CAS 104085-30-5) Selection


Nucleophilic Substitution Efficiency: 92% Azide Displacement Yield vs. Class Benchmark

In a nucleophilic substitution reaction with sodium azide in ethanol as solvent, CAS 104085-30-5 achieved a 92% isolated yield of the corresponding azidomethyl derivative (CAS 104085-31-6) [1]. This yield compares favorably to typical SN2 displacement yields for benzylic/heterobenzylic bromides, which commonly range from 70% to 85% under comparable conditions in the absence of optimized catalyst systems [2]. The high yield reflects the favorable electronic environment provided by the conjugated malonate system, which stabilizes the transition state without requiring phase-transfer catalysis or elevated temperatures beyond standard conditions.

Organic Synthesis Nucleophilic Substitution Azide Chemistry Click Chemistry Precursors

Dual Reactive Handle Density: Bifunctional vs. Monofunctional Comparator Superiority

CAS 104085-30-5 contains two orthogonal reactive centers (electrophilic bromomethyl group and nucleophilic/condensation-capable malonate ester) within a single molecular framework, whereas comparator 3-(bromomethyl)thiophene (CAS 34846-44-1) contains only the bromomethyl electrophile and lacks any malonate functionality [1]. This structural difference directly translates to synthetic capability: CAS 104085-30-5 enables one-pot or sequential transformations where the malonate moiety participates in Knoevenagel condensations, Michael additions, or cyclization reactions following initial nucleophilic substitution at the bromomethyl site . The compound has been specifically utilized in phosphine-imine-alkylidenemalonate cyclization reactions to synthesize 5H-thieno[2,3-c]pyrrole scaffolds—a transformation that is impossible with monofunctional 3-(bromomethyl)thiophene alone [2].

Heterocyclic Chemistry Multi-step Synthesis Building Block Efficiency Thienopyrrole Synthesis

Downstream Thiophene-Based Drug Intermediate Pathway Access vs. Non-Malonate Comparators

Compounds structurally related to CAS 104085-30-5, specifically bromomethyl-functionalized thiophene derivatives with malonate or carboxylate ester groups, serve as critical intermediates in the synthesis of clinically relevant pharmaceutical scaffolds [1]. Notably, methyl 3-(bromomethyl)thiophene-2-carboxylate (a close structural analog) is employed as an alkylating agent in the synthesis of tricyclic thienobenzothiepinone systems—key intermediates in drug discovery programs [2]. In a parallel application, Knoevenagel condensation products derived from thiophene aldehydes with malonates have been established as precursors to 2-aminothiophenes via the Knoevenagel-Gewald sequence, which in turn serve as building blocks for multitargeted receptor tyrosine kinase inhibitors demonstrating potent antitumor activity [3]. CAS 104085-30-5, possessing both the bromomethyl electrophile and the pre-installed malonate Knoevenagel adduct, provides a direct entry point to these therapeutically relevant heterocyclic frameworks without requiring separate aldehyde activation or malonate condensation steps .

Medicinal Chemistry Kinase Inhibitor Synthesis Pharmaceutical Intermediates Thiophene Scaffold Construction

Bromomethyl Reactivity Gradient: Leaving Group Advantage over Chloromethyl Analogs

The bromomethyl group on CAS 104085-30-5 provides superior leaving group ability compared to chloromethyl analogs (e.g., 3-(chloromethyl)thiophene, CAS 2746-23-8) due to the lower carbon-bromine bond dissociation energy (∼68 kcal/mol for C-Br vs. ∼81 kcal/mol for C-Cl) and the greater polarizability of bromine [1]. This reactivity differential is experimentally manifested in the facile conversion of (methoxymethyl)thiophenes to (bromomethyl)thiophenes under acetyl bromide treatment—a transformation that proceeds readily due to the thermodynamic preference for bromide as the leaving group [2]. For CAS 104085-30-5, this translates to faster nucleophilic substitution kinetics under milder conditions, reducing reaction times and enabling transformations that would require forcing conditions or catalysis with chloromethyl analogs. Additionally, the bromomethyl group can serve as a precursor for subsequent functional group interconversions including conversion to aldehydes, amines, or participation in cross-coupling reactions that are less efficient with chloro analogs [3].

Nucleophilic Displacement Kinetics Leaving Group Comparison Reaction Rate Optimization Halogen Exchange

High-Value Application Scenarios for Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate (CAS 104085-30-5) in Research and Industrial Settings


Synthesis of Azide-Functionalized Thiophene Intermediates for Click Chemistry and Bioconjugation

CAS 104085-30-5 demonstrates 92% yield in sodium azide-mediated nucleophilic displacement to generate the azidomethyl derivative CAS 104085-31-6 under mild conditions (ethanol solvent, no phase-transfer catalyst required) [1]. This high-efficiency transformation makes it a preferred starting material for generating azide-bearing thiophene scaffolds used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation and materials chemistry applications. The quantitative yield advantage (7-22 percentage points above class benchmark) translates to reduced chromatographic purification requirements and higher throughput in parallel synthesis workflows.

One-Pot Construction of 5H-Thieno[2,3-c]pyrrole and Fused Thiophene Heterocycles

The dual reactive handle architecture of CAS 104085-30-5 (bromomethyl electrophile + α,β-unsaturated malonate ester) enables phosphine-imine-alkylidenemalonate cyclization to directly access 5H-thieno[2,3-c]pyrrole scaffolds . This contrasts with monofunctional 3-(bromomethyl)thiophene (CAS 34846-44-1), which would require separate aldehyde formation and Knoevenagel condensation steps to achieve the same fused heterocyclic product. The reduced step count (2-3 steps consolidated) makes CAS 104085-30-5 the procurement choice for medicinal chemistry groups synthesizing thienopyrrole-containing libraries for kinase inhibition screening [2].

Precursor to Thiophene-Based Pharmaceutical Intermediates in Receptor Tyrosine Kinase Inhibitor Programs

The Knoevenagel adduct architecture of CAS 104085-30-5 positions it as a direct entry point to 2-aminothiophene building blocks via the Knoevenagel-Gewald reaction sequence—a validated pathway to multitargeted receptor tyrosine kinase inhibitors with demonstrated antitumor activity [2]. Bromomethyl-functionalized thiophene malonates and carboxylates serve as alkylating agents in pharmaceutical intermediate synthesis pathways (e.g., KW-7158 and T-98475 drug discovery programs), enabling construction of tricyclic thienobenzothiepinone and thienopyridine cores [3]. Procurement of CAS 104085-30-5 provides the pre-assembled electrophilic and condensation-capable functionality required for these therapeutically relevant scaffold syntheses.

Cross-Coupling Substrate for Palladium-Catalyzed C-C Bond Formation

The bromomethyl group on CAS 104085-30-5 is specifically noted as suitable for palladium-catalyzed cross-coupling reactions, offering synthetic flexibility for tailored molecular design [4]. The enhanced leaving group ability of bromine (C-Br BDE ∼68 kcal/mol) compared to chlorine (C-Cl BDE ∼81 kcal/mol) facilitates oxidative addition to Pd(0) catalysts under milder conditions, improving catalytic turnover and reducing side-product formation [5]. This makes CAS 104085-30-5 preferable to chloromethyl analogs when the synthetic route involves Suzuki-Miyaura, Heck, or related Pd-catalyzed transformations where the bromomethyl group can participate either directly or after conversion to alternative coupling partners.

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